![molecular formula C16H15BrN2O3S B2502876 4-bromo-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921556-68-5](/img/structure/B2502876.png)
4-bromo-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-bromo-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the pharmaceutical industry. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
A significant application of benzenesulfonamide derivatives is in the realm of photodynamic therapy, particularly for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound demonstrated excellent properties as a photosensitizer in photodynamic therapy, with its high singlet oxygen quantum yield and appropriate photodegradation quantum yield making it a potential Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activities
Derivatives of benzenesulfonamide, including those related to 4-bromo-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide, have been synthesized and evaluated for their antimicrobial and anticancer activities. Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives and found them to be effective against microbial strains and certain cancer cell lines, with some derivatives being more active than standard drugs like carboplatin (Kumar et al., 2014).
Antihyperglycemic Evaluation
In the field of diabetes research, benzenesulfonamide derivatives have been explored for their potential antihyperglycemic properties. Eissa (2013) conducted a study that identified several new leads for antidiabetic drugs among isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties. Some compounds demonstrated significant activity as antihyperglycemic agents (Eissa, 2013).
Carbonic Anhydrase Inhibitory and Anticancer Activity
Benzenesulfonamide derivatives have also been studied for their carbonic anhydrase inhibitory and anticancer activities. Eldehna et al. (2017) synthesized novel derivatives that were investigated as inhibitors of carbonic anhydrase isoforms. These compounds also showed significant anti-proliferative activity against breast and colorectal cancer cell lines (Eldehna et al., 2017).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence both extrinsic and intrinsic pathways of the apoptotic machine . Among these, caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .
Result of Action
It’s known that indole derivatives can cause notable cytotoxicity toward various human cancer cell lines . Some compounds have been found to accumulate cells in the S phase and substantially induce late cellular apoptosis .
Action Environment
It’s known that the efficacy of indole derivatives can be influenced by various factors, including the specific characteristics of the target receptors and the physiological environment in which the compound is active .
properties
IUPAC Name |
4-bromo-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-2-19-15-8-5-13(9-11(15)10-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-9,18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYJXTUTXKQXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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